molecular formula C14H6O8 B13343410 2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid

2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid

Katalognummer: B13343410
Molekulargewicht: 302.19 g/mol
InChI-Schlüssel: XMBIBGQWLMGXLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused pyran and chromene ring system with two oxo groups and two carboxylic acid groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid typically involves multicomponent reactions. One common method is the one-pot three-component condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. This reaction is often catalyzed by novel core-shell nanocrystalline catalysts such as MgMnO3@ZrO2@CoO . The reaction conditions usually involve refluxing in a solvent like ethanol or water, and the reaction is completed within a short time, yielding the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts, which can be reused multiple times without significant loss of activity, is advantageous for industrial applications. The process involves the same basic steps but is optimized for larger-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can produce a variety of esters, amides, and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid is unique due to its specific ring structure and the presence of two oxo and two carboxylic acid groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.

Eigenschaften

Molekularformel

C14H6O8

Molekulargewicht

302.19 g/mol

IUPAC-Name

2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylic acid

InChI

InChI=1S/C14H6O8/c15-11(16)7-2-5-1-6-3-8(12(17)18)14(20)22-10(6)4-9(5)21-13(7)19/h1-4H,(H,15,16)(H,17,18)

InChI-Schlüssel

XMBIBGQWLMGXLT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C(=O)OC2=CC3=C1C=C(C(=O)O3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.